Methyl 2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate;hydrochloride
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Overview
Description
Methyl 2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate;hydrochloride is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, in particular, has shown potential in medicinal chemistry, especially in the development of anti-cancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate;hydrochloride involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Methyl 2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in inhibiting the proliferation of cancer cells.
Medicine: It is being investigated for its anti-cancer properties and potential use in chemotherapy.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation, leading to the suppression of cancer cell growth. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its efficacy in disrupting cancer cell metabolism .
Comparison with Similar Compounds
Similar Compounds
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the carboxylate group.
Indole derivatives with sulfonyl groups: These compounds have shown similar anti-cancer activities but differ in their functional groups and overall structure
Uniqueness
Methyl 2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which contribute to its biological activity. The presence of the carboxylate group, in particular, enhances its solubility and interaction with biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
methyl 2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-16-6-5-13-11(8-16)10-7-9(14(17)18-2)3-4-12(10)15-13;/h3-4,7,15H,5-6,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWTZLOQYVFIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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